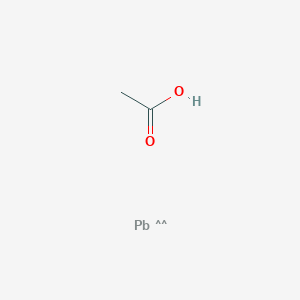
Lead acetate
Cat. No. B147946
Key on ui cas rn:
301-04-2
M. Wt: 267 g/mol
InChI Key: PNZVFASWDSMJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05630872
Procedure details


A 11.65-g portion of lead acetate trihydrate was added to 75 g of 2-methoxyethanol, and the resulting mixture was heated to dissolution for dehydration as an azeotropic mixture thereby providing a solution of anhydrous lead acetate. To this solution there were added 6.12 g of zirconlure tetra-n-butoxide, 4.19 g of titanium tetra-isopropoxide and 2-methoxyethanol in an amount required to adjust the total weight of the mixture to 100 g thereby providing a 10% by weight solution of PbZr0.52 Ti0.49 O3 (PZT), and 2-nitrofuran was added thereto in each of the proportions indicated in TABLE 63 to provide compositions for formation of PZT thin-film patterns.


Name
Identifiers


|
REACTION_CXSMILES
|
O.O.O.[C:4]([O-:7])(=[O:6])[CH3:5].[Pb+2:8].[C:9]([O-:12])(=[O:11])[CH3:10]>COCCO>[C:4]([O-:7])(=[O:6])[CH3:5].[Pb+2:8].[C:9]([O-:12])(=[O:11])[CH3:10] |f:0.1.2.3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
solvent
|
|
Smiles
|
COCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was heated to dissolution for dehydration as an azeotropic mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
